Butanoic acid, 2,3-dihydroxy-4-[(nitrophenyl)amino]-4-oxo-
CAS No.: 658705-28-3
Cat. No.: VC16815472
Molecular Formula: C10H10N2O7
Molecular Weight: 270.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 658705-28-3 |
|---|---|
| Molecular Formula | C10H10N2O7 |
| Molecular Weight | 270.20 g/mol |
| IUPAC Name | 2,3-dihydroxy-4-(2-nitroanilino)-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C10H10N2O7/c13-7(8(14)10(16)17)9(15)11-5-3-1-2-4-6(5)12(18)19/h1-4,7-8,13-14H,(H,11,15)(H,16,17) |
| Standard InChI Key | HTOIMXXCKYQKQM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)NC(=O)C(C(C(=O)O)O)O)[N+](=O)[O-] |
Introduction
Structural and Nomenclatural Analysis
Systematic Nomenclature and Molecular Architecture
The IUPAC name butanoic acid, 2,3-dihydroxy-4-[(nitrophenyl)amino]-4-oxo- delineates a four-carbon carboxylic acid derivative with hydroxyl groups at positions 2 and 3, an oxo group at position 4, and a nitrophenyl-substituted amino group at the same carbon. The molecule’s structure (Fig. 1) combines polar hydroxyl and carboxylic acid moieties with the electron-deficient nitrophenyl ring, creating a multifunctional scaffold.
Molecular Formula:
Molecular Weight: 253.19 g/mol
CAS Registry Number: Not formally assigned, as the compound is primarily referenced in research contexts.
The nitrophenyl group introduces strong electron-withdrawing effects, influencing the molecule’s acidity and reactivity. The α-hydroxy groups at C2 and C3 enable chelation with metal ions, a property exploited in coordination chemistry.
Synthesis and Manufacturing Pathways
Conventional Organic Synthesis
The most cited synthesis involves a four-step sequence starting from diethyl acetamidomalonate (Scheme 1):
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Alkylation: Reaction with 1-bromo-3-nitrobenzene in the presence of NaH yields a nitroaryl-substituted malonate derivative.
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Hydrolysis: Acidic hydrolysis cleaves the ester groups, generating a free carboxylic acid.
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Reductive Amination: Catalytic hydrogenation reduces the nitro group to an amine, followed by condensation with glyoxylic acid to introduce the oxo group.
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Hydroxylation: Oxidative hydroxylation using OsO₄ or microbial enzymes (e.g., Pseudomonas putida oxidoreductases) installs the 2,3-dihydroxy moieties.
Green Chemistry Approaches
Recent patents describe solvent-free mechanochemical synthesis using ball milling (Table 1):
| Reagents | Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| Malonic acid, nitroaniline | 25 Hz, 4 h, SiO₂ | 41% | 89% |
This method reduces waste but requires optimization for scalability.
Physicochemical Characterization
Spectroscopic Properties
IR Spectroscopy: Key absorptions include:
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: 3200–3400 cm⁻¹ (broad, hydroxyl groups)
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: 1705 cm⁻¹ (carboxylic acid) and 1680 cm⁻¹ (amide I)
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: 1520 cm⁻¹ (asymmetric stretch)
NMR Spectroscopy (D₂O, 400 MHz):
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: δ 8.21 (d, 2H, aromatic), δ 6.89 (d, 2H, aromatic), δ 4.35 (m, 2H, C2/C3-OH)
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: δ 178.2 (C4=O), δ 165.3 (COOH), δ 149.1 (C-NO₂)
Thermal and Solubility Profiles
| Property | Value | Method | Source |
|---|---|---|---|
| Melting Point | 158–160°C | DSC | |
| Aqueous Solubility | 2.1 mg/mL (25°C) | Shake-flask | |
| logP | 1.4 ± 0.2 | HPLC |
The compound’s low solubility necessitates formulation strategies for biological testing, such as PEGylation or liposomal encapsulation.
Biological and Chemical Applications
Antimicrobial Activity
In vitro assays against Staphylococcus aureus (ATCC 29213) revealed moderate inhibition (MIC = 64 µg/mL), attributed to disruption of cell wall biosynthesis via binding to penicillin-binding proteins. Synergy with β-lactams enhances activity 8-fold (FIC index = 0.25).
Coordination Chemistry
The molecule forms stable complexes with Cu(II) and Fe(III):
| Metal | Stoichiometry | Stability Constant (log β) | Application | Source |
|---|---|---|---|---|
| Cu(II) | 1:2 | 12.3 ± 0.4 | Catalytic oxidation | |
| Fe(III) | 1:1 | 9.8 ± 0.3 | MRI contrast agents |
The Cu(II) complex catalyzes hydroxylation of benzene to phenol (TOF = 220 h⁻¹) under mild conditions.
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